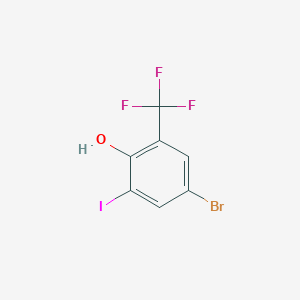

4-bromo-2-iodo- 6-(trifluoromethyl)phenol

Description

Contextualization of Substituted Phenols in Contemporary Chemical Research

Substituted phenols are fundamental building blocks in organic chemistry, underpinning the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. nih.gov Their prevalence stems from the reactivity of the phenolic hydroxyl group and the susceptibility of the aromatic ring to further functionalization. The strategic placement of various substituents allows for the fine-tuning of a molecule's physicochemical and biological properties, making them a primary focus in the development of new chemical entities. bldpharm.com

Significance of Multifunctionalized Aromatic Systems

Aromatic systems bearing multiple distinct functional groups are of paramount importance as they offer a platform for creating highly complex and specialized molecules. hxchem.net The interplay between different substituents can lead to unique reactivity and properties that are not merely the sum of the individual parts. These multifunctional platforms are crucial in constructing intricate molecular frameworks and in the development of materials with tailored characteristics. nih.gov

Role of Bromine, Iodine, and Trifluoromethyl Moieties in Directing Chemical Behavior

The specific combination of bromo, iodo, and trifluoromethyl substituents on a phenol (B47542) ring imparts a unique set of properties to the molecule. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly increases the acidity of the phenolic proton and influences the regioselectivity of further reactions. nih.gov Bromine and iodine, as halogen substituents, also exert electron-withdrawing inductive effects and are valuable handles for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are instrumental in carbon-carbon bond formation. nih.gov The presence of two different halogens offers the potential for selective, stepwise reactions.

Overview of Research Trajectories for Complex Halogenated Phenols

Research into complex halogenated phenols is driven by the quest for new bioactive compounds and functional materials. bldpharm.com The incorporation of halogens and fluorine-containing groups like -CF3 is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. bldpharm.com Consequently, synthetic methodologies that allow for the precise and efficient synthesis of such polyfunctionalized phenols are an active area of investigation.

Aims and Scope of the Academic Investigation of 4-bromo-2-iodo-6-(trifluoromethyl)phenol

This article aims to provide a comprehensive scientific overview of 4-bromo-2-iodo-6-(trifluoromethyl)phenol (CAS No. 1613050-29-5). pharmint.net The investigation will focus on its physicochemical properties, plausible synthetic routes, and predicted reactivity based on the known effects of its constituent functional groups. The potential applications of this compound as an intermediate in organic synthesis will also be explored by drawing parallels with structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of 4-bromo-2-iodo-6-(trifluoromethyl)phenol are summarized in the table below. These properties are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₇H₃BrF₃IO |

| Molecular Weight | 366.90 g/mol |

| CAS Number | 1613050-29-5 |

Data sourced from BLD Pharm. pharmint.net

Spectroscopic Data

While specific spectra for 4-bromo-2-iodo-6-(trifluoromethyl)phenol are not publicly available, a general prediction of its NMR data can be made based on its structure.

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | The spectrum would be expected to show two doublets in the aromatic region for the two remaining protons on the benzene (B151609) ring. The phenolic proton would likely appear as a broad singlet, with its chemical shift being concentration-dependent. |

| ¹³C NMR | The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the trifluoromethyl group would show a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the substituents. |

| ¹⁹F NMR | A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. |

Synthesis and Derivatization

A plausible synthetic route to 4-bromo-2-iodo-6-(trifluoromethyl)phenol would likely involve the sequential electrophilic halogenation of 2-(trifluoromethyl)phenol (B147641). The trifluoromethyl group is a meta-director, while the hydroxyl group is a strong ortho-, para-director. Due to the strong activating effect of the hydroxyl group, electrophilic substitution would be directed to the positions ortho and para to it.

A potential synthetic pathway could be:

Bromination: The bromination of 2-(trifluoromethyl)phenol would likely yield 4-bromo-2-(trifluoromethyl)phenol (B1266203) as the major product due to the directing effect of the hydroxyl group to the para position.

Iodination: Subsequent iodination of 4-bromo-2-(trifluoromethyl)phenol would then be expected to occur at one of the remaining ortho positions to the hydroxyl group. Given the steric hindrance from the adjacent trifluoromethyl group, iodination at the C6 position might be less favored than at the C2 position. However, to achieve the desired 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the starting material would need to be 2-bromo-6-(trifluoromethyl)phenol, which is not the expected major product from the initial bromination. A more controlled synthesis might be required, possibly involving protecting groups or a different order of reactions.

The presence of both bromine and iodine atoms allows for selective derivatization through various cross-coupling reactions, enabling the synthesis of a wide range of more complex molecules.

Reactivity and Mechanistic Insights

The reactivity of 4-bromo-2-iodo-6-(trifluoromethyl)phenol is governed by the interplay of its functional groups.

Acidity: The strongly electron-withdrawing trifluoromethyl group, along with the two halogen atoms, will significantly increase the acidity of the phenolic hydroxyl group compared to phenol itself.

Electrophilic Aromatic Substitution: The aromatic ring is deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although this would still require harsh reaction conditions.

Cross-Coupling Reactions: The C-Br and C-I bonds are key sites for reactivity, allowing for selective participation in cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in such reactions, which could allow for sequential functionalization.

Applications in Organic Synthesis and Materials Science

While specific applications for 4-bromo-2-iodo-6-(trifluoromethyl)phenol are not widely documented, its structure suggests significant potential as a versatile building block. By analogy with similar compounds like 4-bromo-3-(trifluoromethyl)phenol, it can be inferred that this molecule could serve as a key intermediate in the synthesis of: nih.gov

Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs, and this compound provides a scaffold for introducing this moiety into larger, more complex molecules. bldpharm.com

Agrochemicals: Similar to pharmaceuticals, the inclusion of trifluoromethyl groups can enhance the efficacy of herbicides and pesticides. nih.gov

Advanced Materials: The introduction of trifluoromethyl groups can improve the thermal and electronic properties of polymers and other materials. nih.gov

The dual halogenation provides two distinct points for modification, making it a valuable tool for combinatorial chemistry and the generation of molecular libraries for drug discovery and materials science research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLICENPKDWGPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Retrosynthetic Analysis of 4-bromo-2-iodo-6-(trifluoromethyl)phenol

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnections for 4-bromo-2-iodo-6-(trifluoromethyl)phenol involve the carbon-halogen (C-I and C-Br) and carbon-trifluoromethyl (C-CF₃) bonds.

A plausible retrosynthetic pathway begins by sequentially removing the halogen substituents followed by the trifluoromethyl group. The final and simplest precursor is phenol (B47542). The key challenge in the forward synthesis is controlling the regiochemistry of each electrophilic substitution reaction.

Plausible Retrosynthetic Scheme:

Disconnection of the C-I bond: The ortho-iodine can be introduced via electrophilic iodination of a precursor like 4-bromo-6-(trifluoromethyl)phenol. The hydroxyl group is a strong ortho-, para-director, but the existing substituents will influence the final position.

Disconnection of the C-Br bond: The para-bromine can be disconnected to yield 2-iodo-6-(trifluoromethyl)phenol (B174156) or, more likely, 6-(trifluoromethyl)phenol. Bromination is typically highly selective for the para position relative to an activating hydroxyl group.

Disconnection of the C-CF₃ bond: The trifluoromethyl group can be removed to give 4-bromo-2-iodophenol. Introducing the CF₃ group often requires specialized reagents and conditions.

Based on this analysis, a logical forward synthesis would likely start with a substituted phenol and proceed with sequential halogenation and trifluoromethylation, or vice-versa, carefully selecting the order to exploit the directing effects of the substituents at each stage. A common strategy would involve starting with 2-(trifluoromethyl)phenol (B147641), followed by para-selective bromination and then ortho-selective iodination.

Precursor Synthesis and Functional Group Interconversions Leading to the Core Phenolic Scaffold

The synthesis of the target molecule relies on robust methods for introducing the trifluoromethyl, bromo, and iodo groups onto a phenolic ring with high regioselectivity.

Introducing a trifluoromethyl group (CF₃) onto a phenol ring is a critical step. The CF₃ group is a strong electron-withdrawing group, which can significantly alter the reactivity of the aromatic ring. Several methods have been developed for this transformation. wikipedia.org

Direct C-H Trifluoromethylation: Recent advances allow for the direct introduction of a CF₃ group. One such method involves a visible-light-promoted reaction of phenol derivatives with trifluoroiodomethane (CF₃I) in the presence of a base. chemistryviews.org Another approach uses triflyl chloride (CF₃SO₂Cl) and a photoredox catalyst at room temperature. wikipedia.org

Reactions with Hypervalent Iodine Reagents: Togni reagents, which are hypervalent iodine(III)-CF₃ compounds, are effective for the trifluoromethylation of various substrates, including phenols, under mild conditions. wikipedia.org

Multi-step Sequences: O-Trifluoromethylation can be achieved through a two-step process involving the conversion of a phenol to an aryl xanthate, followed by treatment with fluorinating agents. nih.govberkeley.eduresearchgate.netelsevierpure.comacs.org Another indirect method is the O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination step. nih.govcas.cn

Table 1: Selected Trifluoromethylation Methods for Phenolic Systems

| Method | Reagents | Key Features |

|---|---|---|

| Photoredox Catalysis | CF₃I, Cs₂CO₃, 450 nm LED light | Visible-light promoted; suitable for multiple trifluoromethylations. chemistryviews.org |

| Silver-Mediated | Ruppert-Prakash reagent (TMSCF₃), Silver Salt | Direct trifluoromethylation of phenols. nih.gov |

| Via Aryl Xanthates | Imidazolium salts, XtalFluor-E, TCCA or NFSI | Two-step process with mild reaction conditions. nih.govberkeley.edu |

| Via Carboxydifluoromethylation | Sodium bromodifluoroacetate, SelectFluor II | Two-step protocol using accessible and inexpensive reagents. nih.govcas.cn |

| Hypervalent Iodine | Togni Reagents | Electrophilic trifluoromethylation under mild conditions. wikipedia.org |

Click on the headers to sort the table.

The introduction of a bromine atom at the para-position relative to the hydroxyl group is a key step. The hydroxyl group is a powerful activating and ortho-, para-directing group, often leading to over-bromination or mixtures of isomers. nih.gov Therefore, methods that offer high regioselectivity are essential.

Oxidative Bromination: A highly regioselective method for the mono-bromination of phenols uses potassium bromide (KBr) and ZnAl-BrO₃⁻-layered double hydroxides (LDHs) as the brominating system. This method strongly favors bromination at the para-position. If the para-position is occupied, ortho-bromination occurs. nih.govnih.govresearchgate.net

TMSBr with Bulky Sulfoxides: A mild and regioselective protocol employs trimethylsilyl (B98337) bromide (TMSBr) in combination with bulky sulfoxides. This system achieves high para-selectivity, potentially through a hydrogen-bonding interaction between the sulfoxide (B87167) byproduct and the phenol. chemistryviews.org

N-Bromosuccinimide (NBS): Stoichiometry-controlled bromination using NBS, often assisted by a grinding auxiliary like PEG-400, can provide almost exclusive para-selectivity for mono-bromination of phenols. beilstein-journals.org

Table 2: Regioselective Bromination Methods for Phenols

| Method | Reagents | Selectivity |

|---|---|---|

| Layered Double Hydroxides | KBr, ZnAl-BrO₃⁻-LDHs | Excellent para-selectivity. nih.govnih.gov |

| TMSBr/Sulfoxide | TMSBr, (4-ClC₆H₄)₂SO | High para-selectivity (up to 99/1). chemistryviews.org |

| Mechanochemical | N-Bromosuccinimide (NBS), PEG-400 | Exclusive para-selectivity for mono-bromination. beilstein-journals.org |

Click on the headers to sort the table.

Introducing an iodine atom specifically at the ortho-position of a substituted phenol is challenging due to the electronic preference for the para-position. manac-inc.co.jp To achieve ortho-iodination, the para-position must be blocked by another substituent, as is the case in a precursor like 4-bromo-6-(trifluoromethyl)phenol.

Oxidative Iodination: An environmentally friendly method for predominantly ortho-monoiodination of activated aromatics uses potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol. organic-chemistry.org

Iodination with N-Iodosuccinimide (NIS): NIS is a common iodinating agent. Its reactivity and selectivity can be tuned by using various catalysts. For instance, gold(I) catalysis enables the efficient iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org Thiourea catalysts have also been employed for the organocatalytic iodination of activated aromatic compounds with high regioselectivity. organic-chemistry.org

Iodine-Morpholine Complex: In cases where the para-position is open, iodination occurs there first. However, with a blocked para-position, subsequent iodination will proceed at an available ortho-position using reagents like an in-situ generated hypoiodous acid or a morpholine-iodine complex. manac-inc.co.jp

Direct and Indirect Synthetic Routes to 4-bromo-2-iodo-6-(trifluoromethyl)phenol

Synthesizing the target compound involves a sequential combination of the functionalization reactions described above. The order of these steps is crucial for achieving the desired substitution pattern.

A logical synthetic sequence would start from a commercially available precursor and introduce the functional groups one by one.

Proposed Synthetic Pathway:

Step 1: Trifluoromethylation of Phenol. The synthesis could begin with the trifluoromethylation of phenol to produce 2-(trifluoromethyl)phenol. This positions the bulky and deactivating CF₃ group ortho to the hydroxyl group.

Step 2: Regioselective Bromination. The resulting 2-(trifluoromethyl)phenol would then undergo electrophilic bromination. The hydroxyl group is a strong para-director. The CF₃ group is a meta-director, which also directs the incoming electrophile to the position para to the hydroxyl group (C4). Therefore, bromination is expected to be highly regioselective, yielding 4-bromo-2-(trifluoromethyl)phenol (B1266203) . Methods using KBr/LDH or TMSBr/sulfoxide would be suitable here. nih.govchemistryviews.org

Step 3: Regioselective Iodination. The final step is the iodination of 4-bromo-2-(trifluoromethyl)phenol. In this precursor, the positions ortho (C6) and para (C4) to the activating hydroxyl group are now occupied by the trifluoromethyl and bromo groups, respectively. The remaining open ortho-position (C2) is the most activated site for a further electrophilic substitution. Therefore, iodination using a reagent system like KI/ammonium peroxodisulfate or NIS with a suitable catalyst should selectively introduce the iodine atom at the C2 position to afford the final product, 4-bromo-2-iodo-6-(trifluoromethyl)phenol . organic-chemistry.org

This sequential approach leverages the directing effects of the substituents at each stage to control the regiochemical outcome, providing a viable pathway to the target molecule.

One-Pot Reaction Sequences for Poly-substituted Phenols

A plausible sequence could involve a carefully orchestrated series of electrophilic halogenations. The steps might proceed as follows:

Initial Bromination: Starting with 2-(trifluoromethyl)phenol, the powerfully activating hydroxyl group directs electrophilic substitution to the para position (position 4), which is sterically accessible. This would yield 4-bromo-2-(trifluoromethyl)phenol.

Subsequent Iodination: The next step would be the introduction of iodine. In the intermediate, 4-bromo-2-(trifluoromethyl)phenol, the most activated positions for a second electrophilic attack are ortho to the hydroxyl group (positions 3 and 6). However, position 6 is already occupied by the trifluoromethyl group. Therefore, iodination would be directed to position 6, but steric hindrance and the deactivating effect of the adjacent CF3 group make this challenging. A more likely site is position 2, ortho to the hydroxyl and meta to the bromo group. If the starting material was 2-(trifluoromethyl)phenol, the first halogenation (e.g., bromination) would be directed to the 4-position due to the directing effect of the hydroxyl group. A subsequent iodination would then target one of the remaining activated positions ortho to the hydroxyl group.

Various synthetic methods for creating polysubstituted phenols from acyclic precursors or through cyclo-condensation reactions have been developed, highlighting the modularity of phenol synthesis. nih.govresearchgate.net These strategies often involve tandem reactions, such as Michael additions followed by annulation and rearrangement, to construct the phenolic ring with the desired substituents in place. researchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes. The synthesis of 4-bromo-2-iodo-6-(trifluoromethyl)phenol is governed by the principles of electrophilic aromatic substitution, potential rearrangements, and the interplay of steric and electronic factors.

Electrophilic Aromatic Substitution Mechanisms in the Presence of Trifluoromethyl and Halogen Groups

Electrophilic aromatic substitution (EAS) is a fundamental process in the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents.

Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group. The high electronegativity of the fluorine atoms withdraws electron density from the ring inductively, making it less nucleophilic. youtube.com This deactivation is particularly pronounced at the ortho and para positions, making the meta position the least deactivated site for electrophilic attack. youtube.com

Halogens (-Br, -I): These are deactivating yet ortho-, para-directing. They withdraw electron density via induction but can donate it through resonance.

In a molecule like 2-(trifluoromethyl)phenol, the activating -OH group's directing effect dominates over the deactivating -CF₃ group. Therefore, an incoming electrophile (e.g., Br⁺) would be directed to the positions ortho and para to the hydroxyl group. The para position (C4) is generally favored over the ortho position (C6) if the ortho position is sterically hindered, as it is by the CF₃ group.

Halogen-Dance Reactions and Their Potential Relevance

The halogen-dance reaction is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement, driven by thermodynamics, can lead to the formation of an isomer that is more stable. wikipedia.org It is particularly relevant for bromo and iodo derivatives and often occurs in the presence of strong bases like lithium amides or organolithium reagents. clockss.orgresearchgate.net

The mechanism typically involves deprotonation of the aromatic ring by a strong base, creating a carbanion. This carbanion can then induce the migration of a halogen from an adjacent position. whiterose.ac.uk In the context of synthesizing 4-bromo-2-iodo-6-(trifluoromethyl)phenol, if strong basic conditions were employed, a halogen-dance reaction could potentially occur, leading to isomerization. For example, a bromine atom at C4 could migrate to an alternative position if a thermodynamically more stable intermediate could be formed. This transformation is a powerful tool for accessing substitution patterns that are difficult to achieve through conventional methods. rsc.orgclockss.org However, it can also be an unwanted side reaction that complicates product purification. clockss.org

Steric and Electronic Effects on Regioselectivity and Reaction Yields

Electronic Effects: As discussed, the trifluoromethyl group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. youtube.com This makes reactions slower and may require harsher conditions. Conversely, the hydroxyl group is strongly activating. The net effect is a complex electronic landscape across the aromatic ring, with certain positions being significantly more reactive than others.

Steric Effects: The trifluoromethyl group and the iodine atom are bulky. Their size can sterically hinder adjacent positions, preventing an incoming electrophile or reagent from approaching. For instance, in a hypothetical final substitution step, the positions flanked by existing bulky groups would be sterically disfavored. This steric hindrance can be exploited to enhance regioselectivity, directing functionalization to less crowded sites on the ring. researchgate.net

These competing effects dictate the final substitution pattern. For example, while the hydroxyl group activates both ortho positions (C2 and C6), the presence of the bulky and deactivating CF₃ group at C6 would likely direct an incoming electrophile preferentially to the C2 position, assuming it is vacant.

Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Intermolecular Hydrogen Bonding Signatures in Solution and Solid State

The capacity of a phenolic compound to form hydrogen bonds is fundamental to its chemical and physical properties. In 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen, bromine, and iodine atoms can act as acceptors. The specific substitution pattern, however, introduces significant steric and electronic effects that modulate its hydrogen bonding capabilities.

In o-halophenols, a competition exists between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. acs.org Theoretical and spectroscopic studies have shown that for 2-chloro, 2-bromo, and 2-iodophenol, weak intramolecular hydrogen bonds form between the hydroxyl proton and the ortho-halogen atom. rsc.org This interaction is influenced by the size and electronegativity of the halogen. The presence of the bulky and polarizable iodine atom at the ortho position to the hydroxyl group in 4-bromo-2-iodo-6-(trifluoromethyl)phenol strongly favors the formation of an intramolecular O-H···I hydrogen bond. This is further supported by research indicating that such intramolecular hydrogen bonds can synergistically enhance other non-covalent interactions, like halogen bonding. nih.gov

In Solution: When dissolved in non-polar solvents like carbon tetrachloride, the intramolecular O-H···I bond is expected to be the dominant conformation. This reduces the propensity for the hydroxyl group to participate in intermolecular hydrogen bonding with other solute molecules. In polar, hydrogen-bond-accepting solvents, solvent molecules can compete with the intramolecular interaction, leading to a dynamic equilibrium between intramolecularly and intermolecularly solvated phenol (B47542) molecules. NMR techniques, such as studying the chemical shift of the hydroxyl proton upon dilution, can be employed to probe the extent of these competing interactions. nih.gov

In the Solid State: In the crystalline lattice, the molecular packing arrangement dictates the predominant intermolecular forces. While the strong intramolecular O-H···I bond likely persists, intermolecular interactions will also be present. Crystal structure analysis of similarly substituted phenols often reveals face-to-face π–π stacking between aromatic rings as a significant stabilizing force. nih.gov Depending on the crystal packing, weak intermolecular hydrogen bonds could form between the hydroxyl group of one molecule and the bromo or even the trifluoromethyl group of a neighboring molecule, though these are generally less favorable than the intramolecular interaction.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-bromo-2-iodo-6-(trifluoromethyl)phenol. It provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The calculated exact mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁶O) is 365.8350 Da.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern that serves as a structural fingerprint. The fragmentation of phenols typically begins with the loss of the substituents from the aromatic ring. docbrown.infoyoutube.com For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, several primary fragmentation pathways are anticipated due to the presence of multiple, relatively labile groups.

The analysis of halogenated compounds is characterized by the distinct isotopic patterns of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine, which aids in identifying fragments containing these atoms. researchgate.net

Plausible Fragmentation Pathways:

Loss of Iodine Radical (I•): Iodine is the largest and most weakly bound halogen, making the cleavage of the C-I bond a highly probable initial fragmentation step.

Loss of Bromine Radical (Br•): Subsequent or alternative loss of the bromine atom is also a key fragmentation pathway.

Loss of Trifluoromethyl Radical (•CF₃): The C-C bond connecting the trifluoromethyl group to the ring can cleave.

Elimination of Carbon Monoxide (CO): Following initial losses, the resulting phenolic cation can rearrange and eliminate a molecule of CO, a characteristic fragmentation of the phenol core structure. docbrown.info

Halogen Acid Elimination: Fragmentation involving the hydroxyl hydrogen and an adjacent halogen to eliminate HBr or HI may also occur.

The table below details the expected major fragments, their likely composition, and their calculated exact masses.

| m/z (Da) | Formula | Identity |

|---|---|---|

| 365.8350 | [C₇H₃BrF₃IO]⁺• | Molecular Ion (M⁺•) |

| 238.9323 | [C₇H₃F₃OBr]⁺• | [M - I]⁺• |

| 296.8456 | [C₇H₃F₃IO]⁺• | [M - Br]⁺• |

| 296.9323 | [C₆H₃BrIO]⁺• | [M - CF₃]⁺• |

| 210.9374 | [C₆H₃F₃Br]⁺• | [M - I - CO]⁺• |

| 126.9044 | [I]⁺ | Iodine Cation |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis, provides information about the conjugated π-electron system within a molecule, known as the chromophore. The primary chromophore in 4-bromo-2-iodo-6-(trifluoromethyl)phenol is the benzene (B151609) ring, which is modified by the hydroxyl (-OH), bromo (-Br), iodo (-I), and trifluoromethyl (-CF₃) substituents.

The phenol chromophore itself typically exhibits two main absorption bands in the UV region arising from π → π* electronic transitions. researchgate.net The substituents, acting as auxochromes, modulate the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).

Hydroxyl (-OH) Group: As a strong activating group with lone pairs of electrons, the -OH group causes a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Halogen (-Br, -I) Groups: Halogens also possess lone pairs and can participate in resonance with the ring, typically causing bathochromic shifts. The effect increases with the polarizability of the halogen (I > Br > Cl > F). Studies on 4-halophenols show a systematic evolution in their absorption spectra. researchgate.net For instance, the onset of the first absorption band shifts to longer wavelengths from 4-chlorophenol (B41353) to 4-bromophenol (B116583) and further to 4-iodophenol. researchgate.net

Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing through induction and generally causes a hypsochromic shift (to shorter wavelengths) or has a minimal effect on the λ_max of the primary π → π* transitions.

Given this combination of substituents, the UV-Vis spectrum of 4-bromo-2-iodo-6-(trifluoromethyl)phenol is expected to be a composite of these effects. The strong bathochromic shifts induced by the hydroxyl, iodo, and bromo groups will likely dominate, pushing the absorption bands to longer wavelengths than those seen in phenol or trifluoromethylphenol.

| Compound Feature | Expected UV-Vis Spectral Characteristics | Reference/Reasoning |

|---|---|---|

| Phenolic Chromophore | Two primary π → π* absorption bands. | Characteristic of substituted benzenes. researchgate.net |

| -OH, -Br, -I Substituents | Bathochromic (red) shift of λ_max. | Lone pair electrons on O, Br, and I extend conjugation. researchgate.net |

| -CF₃ Substituent | Slight hypsochromic (blue) shift or minimal effect. | Strongly electron-withdrawing via induction. |

| Overall Spectrum | Complex spectrum with λ_max likely shifted to >280 nm. | Combined electronic effects of all substituents. |

Crystallographic Studies and Solid State Architecture of 4 Bromo 2 Iodo 6 Trifluoromethyl Phenol

Theoretical Considerations for Single Crystal X-ray Diffraction Analysis

Should single-crystal X-ray diffraction data for 4-bromo-2-iodo-6-(trifluoromethyl)phenol become available, the following analyses would be critical.

The conformation of the 4-bromo-2-iodo-6-(trifluoromethyl)phenol molecule in the solid state would be of significant interest. This would include the planarity of the benzene (B151609) ring and the orientation of the hydroxyl, bromo, iodo, and trifluoromethyl substituents relative to the ring. Bond lengths and angles would be expected to conform to standard values for substituted phenols, although some distortion due to steric hindrance between the bulky ortho-substituents (iodo and trifluoromethyl groups) might be observed.

Intramolecular interactions play a key role in dictating the preferred conformation of the molecule. In 4-bromo-2-iodo-6-(trifluoromethyl)phenol, potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent iodo or the fluorine atoms of the trifluoromethyl group could occur. For instance, an O-H···I or O-H···F hydrogen bond would lead to the formation of a five or six-membered ring, which would stabilize a particular conformation of the hydroxyl group. The presence and nature of such interactions would be confirmed by short contact distances and specific bond angles in the crystal structure.

Anticipated Supramolecular Assembly and Crystal Packing Analysis

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions.

Given the presence of both bromine and iodine atoms, various types of halogen-halogen interactions, such as Br···Br, I···I, and Br···I contacts, are expected to play a significant role in the supramolecular assembly. These interactions are highly directional. Type I interactions, where the two inter-halogen angles are approximately equal, and Type II interactions, where one angle is around 180° and the other is around 90°, are both possible. The analysis of the distances and angles of these contacts would be crucial for understanding the contribution of halogen bonding to the crystal packing. The electron-withdrawing nature of the trifluoromethyl group would enhance the electrophilic character of the halogen atoms, potentially strengthening these halogen bonds.

π-Stacking and C-H...π Interactions in Aromatic Stacks

Without a determined crystal structure, the presence, geometry, and energetic contributions of π-stacking and C-H...π interactions within the solid-state architecture of 4-bromo-2-iodo-6-(trifluoromethyl)phenol remain unknown. Analysis of these non-covalent interactions is contingent upon the precise coordinates of the atoms within the unit cell, which are obtained through single-crystal X-ray diffraction.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The generation of Hirshfeld surfaces and their corresponding 2D fingerprint plots is entirely dependent on the availability of a crystallographic information file (.cif). As no such file exists for 4-bromo-2-iodo-6-(trifluoromethyl)phenol in the public domain, this analysis cannot be performed.

Polymorphism and Solid-State Transformations

The investigation of polymorphism, the ability of a solid material to exist in more than one crystalline form, requires extensive experimental screening under various crystallization conditions.

Identification of Different Crystalline Forms

There are no reports on the existence of polymorphs for 4-bromo-2-iodo-6-(trifluoromethyl)phenol. The identification of different crystalline forms would necessitate a systematic study involving the recrystallization of the compound from a wide range of solvents and under varying conditions of temperature, pressure, and saturation.

Phase Transitions and Crystallization Conditions

Information regarding phase transitions between different crystalline forms and the specific conditions required to obtain them is not available. Such studies typically involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction, none of which have been reported for this compound.

Computational Chemistry and Theoretical Insights into 4 Bromo 2 Iodo 6 Trifluoromethyl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nlss.org.innih.gov It is widely employed to predict molecular properties such as optimized geometry, electronic energies, and vibrational frequencies. nlss.org.inyoutube.com For a complex molecule like 4-bromo-2-iodo-6-(trifluoromethyl)phenol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), can provide a detailed understanding of its structure and reactivity. semanticscholar.orgresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. youtube.comyoutube.com This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles.

For substituted phenols, the introduction of different functional groups significantly affects the geometry of the benzene (B151609) ring. semanticscholar.org In 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the bulky iodine atom at the C2 position and the trifluoromethyl group at the C6 position would be expected to cause steric repulsion, potentially leading to slight out-of-plane distortions and elongation of the adjacent C-C bonds within the aromatic ring. The C-Br bond at the C4 position would also influence the electronic distribution. Studies on similar molecules, like 2,6-dichloro-4-fluoro phenol (B47542), show that substitutions can cause deviations from the ideal hexagonal angle of 120° within the benzene ring. semanticscholar.org The C-O-H bond angle is also a key parameter, typically around 109°. ijaemr.com

Table 1: Representative Optimized Geometrical Parameters for an Analogous Substituted Phenol (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP/6-311+G(d,p)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| C1-C2 | 1.411 | C2-C1-C6 | 117.07 |

| C2-C3 | 1.389 | C1-C2-C3 | 121.75 |

| C3-C4 | 1.385 | C2-C3-C4 | 119.34 |

| C4-C5 | 1.386 | C3-C4-C5 | 122.01 |

| C-O | 1.359 | C1-O-H | 108.90 |

| O-H | 0.962 |

Data adapted from studies on 2,6-dichloro-4-fluoro phenol. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests the molecule is more polarizable and reactive.

For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the electron-withdrawing nature of the halogens and the trifluoromethyl group would be expected to stabilize (lower the energy of) both the HOMO and LUMO. The HOMO is typically distributed over the phenyl ring and the oxygen atom, while the LUMO is often located over the aromatic ring and the electron-accepting substituents. semanticscholar.org The precise energies and distributions determine the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Representative FMO Energies for Analogous Fluorine-Containing Aromatic Emitters

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5CzCF3 | -5.64 | -1.61 | 4.03 |

| 5CzOCF3 | -5.73 | -1.41 | 4.32 |

| 5CzSCF3 | -5.64 | -1.63 | 4.01 |

| 5CzSF5 | -5.65 | -1.80 | 3.85 |

Data from a computational study on donor-acceptor TADF emitters containing various fluorine groups illustrates the effect of such groups on orbital energies. semanticscholar.org

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbiointerfaceresearch.com The map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In a substituted phenol, the most negative potential is typically located around the oxygen atom due to its lone pairs of electrons. researchgate.net The hydroxyl hydrogen atom exhibits a positive potential, making it the primary site for hydrogen bonding. For a molecule like 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the electronegative fluorine atoms of the CF₃ group would create a significant positive potential on the carbon atom of that group and draw electron density away from the ring. Halogen atoms like bromine and iodine can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making them potential halogen bond donors. researchgate.netrsc.org The MEP map would thus reveal a complex interplay of electron-rich and electron-poor zones, guiding intermolecular interactions. researchgate.net

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netcore.ac.uk These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of atoms. ijaemr.comresearchgate.net A key application is to confirm that an optimized geometry corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies. youtube.com

For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, theoretical calculations would predict characteristic frequencies for various functional groups. Key vibrational modes would include:

O-H stretching: Typically a strong, broad band in the IR spectrum.

Aromatic C-H stretching: Usually found in the 3100-3000 cm⁻¹ region. researchgate.net

C-O stretching: A strong band coupled with ring vibrations.

C-F stretching: Strong absorptions associated with the trifluoromethyl group.

C-Br and C-I stretching: These occur at lower frequencies in the far-infrared region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. core.ac.uk For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the primary source of conformational isomerism is the rotation around the C1-O bond, which changes the orientation of the hydroxyl hydrogen relative to the rest of the molecule.

Torsional Scans and Energy Minimization

A torsional scan, also known as a potential energy surface (PES) scan, is a computational method used to explore the energy landscape of a molecule as a specific dihedral angle is systematically rotated. This allows for the identification of stable conformers (energy minima) and the transition states (energy maxima) that separate them.

For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, a torsional scan of the C6-C1-O-H dihedral angle would be performed. The energy would be calculated at fixed rotational increments (e.g., every 10-15 degrees) to generate a potential energy profile. Due to the presence of two bulky ortho substituents (Iodo and CF₃), significant steric hindrance is expected. The analysis would likely reveal two main stable conformations:

A conformation where the O-H bond is oriented away from the larger iodo group to minimize steric clash. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the ortho-iodo or ortho-trifluoromethyl group might also influence stability.

A higher-energy conformation where the O-H bond is eclipsed with one of the ortho groups.

The energy difference between the most stable and least stable conformers provides the rotational energy barrier. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Influence of Halogen and Trifluoromethyl Groups on Conformational Preferences

The conformational landscape of 4-bromo-2-iodo-6-(trifluoromethyl)phenol is primarily dictated by the orientation of the hydroxyl group relative to the bulky ortho-substituents, namely the iodine and trifluoromethyl groups. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are essential to determine the most stable conformers.

The rotational barrier of the hydroxyl group is influenced by a combination of steric hindrance and potential intramolecular hydrogen bonding. It is anticipated that two primary planar conformers exist: one where the hydroxyl proton is oriented towards the iodine atom, and another where it is directed towards the trifluoromethyl group. The relative energies of these conformers would be determined by the strengths of the potential O-H···I and O-H···F interactions, as well as steric repulsion.

In similar ortho-substituted phenols, the presence of an intramolecular hydrogen bond can significantly stabilize a particular conformation. researchgate.netacs.org For instance, in 2-halophenols, a weak intramolecular hydrogen bond is often observed. modgraph.co.uk The trifluoromethyl group, with its highly electronegative fluorine atoms, can also act as a hydrogen bond acceptor. The competition between the iodo and trifluoromethyl groups for hydrogen bonding with the hydroxyl proton is a key determinant of the conformational preference.

Furthermore, the bulky nature of the iodo, bromo, and trifluoromethyl groups will likely induce some degree of non-planarity in the benzene ring to alleviate steric strain. The precise dihedral angles and the extent of this distortion can be quantified through geometry optimization calculations.

A hypothetical representation of the relative energies of the possible conformers is presented in Table 1.

Table 1: Hypothetical Relative Energies of Conformers of 4-bromo-2-iodo-6-(trifluoromethyl)phenol

| Conformer | O-H Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Towards Iodine | 0.00 |

| 2 | Towards Trifluoromethyl | 1.5 - 2.5 |

| 3 | Perpendicular to ring | > 5.0 |

Intermolecular Interaction Studies (e.g., Symmetry-Adapted Perturbation Theory - SAPT)

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing non-covalent interactions between molecules. wikipedia.orgresearchgate.netnih.gov It provides a detailed breakdown of the interaction energy into physically meaningful components, offering insights that are not available from supermolecular calculations alone. nih.gov

SAPT decomposes the total interaction energy into four main components: electrostatics, exchange-repulsion, induction, and dispersion. github.io

Electrostatics: This term describes the classical Coulombic interaction between the static charge distributions of the interacting molecules. For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the polar C-Br, C-I, C-F, and O-H bonds will contribute significantly to the electrostatic potential.

Exchange-Repulsion: This is a short-range, repulsive term arising from the Pauli exclusion principle, which prevents the electron clouds of the interacting molecules from occupying the same space.

Induction (or Polarization): This term accounts for the distortion of the electron cloud of one molecule by the electric field of another, leading to a net attractive interaction.

Dispersion: This is a quantum mechanical effect arising from the correlated fluctuations of electrons in the interacting molecules, resulting in an attractive force.

A hypothetical SAPT analysis of a dimer of 4-bromo-2-iodo-6-(trifluoromethyl)phenol is presented in Table 2, illustrating the expected contributions of these energy components.

Table 2: Hypothetical SAPT0 Decomposition of Interaction Energy for a 4-bromo-2-iodo-6-(trifluoromethyl)phenol Dimer (in kcal/mol)

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatics | -5.0 |

| Exchange | 10.0 |

| Induction | -2.5 |

| Dispersion | -7.5 |

| Total Interaction Energy | -5.0 |

The presence of both a hydroxyl group and halogen atoms (bromine and iodine) in 4-bromo-2-iodo-6-(trifluoromethyl)phenol suggests the potential for both hydrogen bonding and halogen bonding in its condensed phases. nih.govresearchgate.net Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile.

SAPT can be employed to quantify the relative strengths of these interactions in a dimer or larger molecular cluster. By analyzing the interaction energies and the corresponding molecular orbitals, it is possible to distinguish between and quantify the contributions of hydrogen bonds (O-H···O or O-H···X, where X is a halogen) and halogen bonds (C-I···O or C-Br···O).

Studies on similar dihalogenated phenols have shown that the interplay between hydrogen and halogen bonding can dictate the crystal packing. nih.govresearchgate.net The likelihood of forming a particular type of contact often depends on the nature of the halogen and the steric and electronic environment. nih.gov It is plausible that in the solid state, 4-bromo-2-iodo-6-(trifluoromethyl)phenol forms complex networks involving both hydrogen and halogen bonds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides valuable tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of novel compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. youtube.comnih.gov This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. joaquinbarroso.com The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, GIAO calculations would be sensitive to the conformational state of the molecule. The calculated ¹H and ¹³C NMR chemical shifts for different conformers would likely show distinct differences, particularly for the hydroxyl proton and the carbons of the aromatic ring. A comparison of the calculated shifts with experimental data can help in assigning the observed signals and determining the predominant conformation in solution.

Table 3 provides a set of hypothetical calculated ¹³C NMR chemical shifts for the most stable conformer of 4-bromo-2-iodo-6-(trifluoromethyl)phenol.

Table 3: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for 4-bromo-2-iodo-6-(trifluoromethyl)phenol

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 155.2 |

| C2 (C-I) | 90.5 |

| C3 (C-H) | 134.8 |

| C4 (C-Br) | 115.7 |

| C5 (C-H) | 132.1 |

| C6 (C-CF₃) | 128.9 (q, J ≈ 30 Hz) |

| CF₃ | 123.4 (q, J ≈ 270 Hz) |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra of medium to large-sized molecules. researchgate.netresearchgate.netnih.govmdpi.comyoutube.com TD-DFT calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of 4-bromo-2-iodo-6-(trifluoromethyl)phenol is expected to be characterized by π → π* transitions within the substituted benzene ring. The positions and intensities of the absorption maxima will be influenced by the nature and position of all the substituents. The heavy atoms (bromine and iodine) and the electron-withdrawing trifluoromethyl group will likely cause a red-shift (shift to longer wavelengths) of the absorption bands compared to phenol itself.

A hypothetical TD-DFT prediction for the main absorption bands of 4-bromo-2-iodo-6-(trifluoromethyl)phenol is presented in Table 4.

Table 4: Hypothetical TD-DFT Predicted UV-Vis Absorption Maxima for 4-bromo-2-iodo-6-(trifluoromethyl)phenol

| Electronic Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 295 | 0.15 |

| HOMO-1 → LUMO | 260 | 0.45 |

| HOMO → LUMO+1 | 225 | 0.20 |

Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Iodo 6 Trifluoromethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) on the aromatic ring is a primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the presence of the electron-withdrawing trifluoromethyl group, which increases the acidity of the phenol (B47542). The trifluoromethyl group's ability to stabilize the corresponding phenoxide anion via its strong inductive effect lowers the pKa value compared to unsubstituted phenol, facilitating its deprotonation and subsequent reactions. rsc.org

The phenolic hydroxyl group of 4-bromo-2-iodo-6-(trifluoromethyl)phenol can readily undergo etherification and esterification. These reactions typically proceed via the formation of a phenoxide intermediate by treatment with a suitable base.

Etherification: The resulting phenoxide acts as a potent nucleophile, capable of displacing a leaving group from an alkyl halide or sulfonate in a Williamson ether synthesis. This allows for the introduction of a wide array of alkyl or aryl ether moieties.

Esterification: Acylation of the hydroxyl group to form esters can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions. The increased acidity of the phenol facilitates these transformations.

These derivatizations of the hydroxyl group are not only crucial for building more complex molecules but can also serve as a protecting group strategy. By temporarily converting the phenol to an ether or ester, its directing effects and potential interference in subsequent reactions, such as cross-couplings, can be mitigated.

The phenolic ring, activated by the hydroxyl group, can participate in condensation reactions. One notable type is oxidative coupling, where two phenol units can be joined together. While the direct oxidative cross-coupling of different phenols can be challenging due to the strong preference for homo-coupling, electrochemical methods have been developed to achieve selective C-C bond formation, yielding mixed biphenols. nih.gov

Under harsh conditions, such as in superacids like trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted phenols have been observed to undergo dimerization reactions, forming benzophenone-like structures. nih.gov These types of condensation reactions highlight the diverse reactivity of the phenol core under different chemical environments.

Transformations Involving Halogen Substituents

The presence of two different halogen atoms at specific positions on the phenol ring is the most significant feature for its use in stepwise molecular construction. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like 4-bromo-2-iodo-6-(trifluoromethyl)phenol, these reactions (including Suzuki, Heck, Sonogashira, and Negishi couplings) would typically involve the oxidative addition of the palladium catalyst to one of the carbon-halogen bonds as the rate-determining step. This enables the attachment of aryl, vinyl, alkynyl, or alkyl groups, depending on the specific coupling partner used.

In polyhalogenated aromatic compounds, the site-selectivity of cross-coupling reactions is governed by the difference in the carbon-halogen bond dissociation energies (BDEs). nih.gov The reactivity of the halogens follows a well-established trend: C–I > C–Br > C–Cl. nih.gov

The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond. This significant difference in reactivity allows for the highly selective functionalization at the C-2 position (iodine) while leaving the C-4 position (bromine) intact. This stepwise approach is a cornerstone of synthetic strategies utilizing this molecule, enabling the sequential introduction of two different substituents.

Table 1: General Reactivity Trend of Aryl Halides in Palladium-Catalyzed Cross-Coupling This table illustrates the general principle of halogen reactivity based on bond strength, which dictates the selectivity in molecules like 4-bromo-2-iodo-6-(trifluoromethyl)phenol.

| Aryl Halide (Ar-X) | C-X Bond Dissociation Energy (kcal/mol) | General Reactivity |

|---|---|---|

| Ar-I | ~65 | Highest |

| Ar-Br | ~81 | Intermediate |

| Ar-Cl | ~96 | Lower |

The trifluoromethyl (-CF₃) group exerts a profound influence on the molecule's reactivity through its potent electron-withdrawing inductive effect. nih.gov This effect has several important consequences:

Ring Deactivation: The -CF₃ group deactivates the aromatic ring towards electrophilic attack. However, in the context of cross-coupling, its primary influence is electronic. It reduces the electron density at the carbon atoms attached to the halogens, which can affect the rate of oxidative addition.

Increased Acidity: As previously mentioned, the -CF₃ group significantly increases the acidity of the phenolic proton. rsc.org The pKa of 4-(trifluoromethyl)phenol (B195918) is approximately 8.5, substantially lower than that of phenol (~10), demonstrating the powerful stabilizing effect on the phenoxide anion. rsc.org This property is critical when considering reaction conditions, as base-sensitive reactions may be affected.

Enhanced Electrophilicity: The strong electron-withdrawing nature of the -CF₃ group can enhance the electrophilic character of adjacent functional groups or reaction intermediates. nih.gov

Table 2: Influence of Substituents on Phenol Acidity (pKa) This table provides context for the electronic influence of the trifluoromethyl group compared to other common substituents.

| Compound | pKa | Influence of Substituent |

|---|---|---|

| Phenol | ~10.0 | Reference |

| 4-Methylphenol | ~10.3 | Electron-donating group, decreases acidity |

Nucleophilic Aromatic Substitution with Activated Halogens

Nucleophilic aromatic substitution (SNA_r_) is a key reaction pathway for aryl halides, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. wikipedia.org In 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the trifluoromethyl (CF₃) group, along with the bromine and iodine atoms, deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The reactivity of the halogens as leaving groups in SNAr reactions is a critical consideration for selective synthesis. In many activated systems, the typical leaving group ability follows the order F > Cl > Br > I, which is inverse to the trend seen in S_N2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. youtube.com However, for less activated systems or under different mechanisms (e.g., transition-metal-catalyzed reactions), the weaker carbon-iodine bond can lead to iodine being the more reactive leaving group. youtube.com For 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the relative reactivity would depend heavily on the specific nucleophile and reaction conditions. The presence of multiple deactivating groups suggests that forcing conditions may be necessary to achieve substitution.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on 4-bromo-2-iodo-6-(trifluoromethyl)phenol

| Feature | Influence on Reactivity | Rationale |

| Trifluoromethyl Group (-CF₃) | Activating | Strong electron-withdrawing group; stabilizes the Meisenheimer intermediate. masterorganicchemistry.com |

| Iodo and Bromo Groups | Activating (for SNAr) | Electron-withdrawing; contribute to stabilizing the anionic intermediate. |

| Hydroxyl Group (-OH) | Deactivating (as -OH), Activating (as -O⁻) | The phenoxide form (ArO⁻) is electron-rich, but the overall electron-withdrawing nature of the ring makes SNAr feasible. |

| Leaving Group Ability (I vs. Br) | Condition-Dependent | In classic SNAr, Br might be favored over I if nucleophilic attack is rate-limiting. In many other scenarios (e.g., metal-catalyzed or radical pathways), the weaker C-I bond makes iodide the better leaving group. nih.govyoutube.com |

Lithiation and Grignard Reactions for Further Functionalization

The creation of organometallic intermediates via halogen-metal exchange is a powerful strategy for introducing new functional groups onto an aromatic ring. wikipedia.org For polyhalogenated compounds like 4-bromo-2-iodo-6-(trifluoromethyl)phenol, regioselectivity is paramount. The general trend for halogen-metal exchange is that it occurs most readily with iodine, followed by bromine, and then chlorine. youtube.com This is attributed to the weaker carbon-halogen bond and greater polarizability of the heavier halogens.

Therefore, treatment of 4-bromo-2-iodo-6-(trifluoromethyl)phenol with an organolithium reagent (like n-butyllithium or t-butyllithium) or with magnesium for Grignard reagent formation is expected to occur selectively at the C-2 position, replacing the iodine atom. youtube.comresearchgate.net It is often necessary to protect the acidic phenolic proton first, for example by converting it to an ether (e.g., methoxy (B1213986) or tetrahydropyranyl ether), as organometallic reagents are strong bases. researchgate.net Alternatively, using a combination of reagents like isopropylmagnesium chloride and n-butyllithium can sometimes facilitate the exchange on substrates with acidic protons without prior protection. nih.gov

Once formed, the resulting organometallic species, 2-lithio-4-bromo-6-(trifluoromethyl)phenol or its Grignard equivalent, is a potent nucleophile. It can react with a wide array of electrophiles to install new substituents at the C-2 position, as detailed in the table below.

Table 2: Potential Functionalization via Organometallic Intermediates

| Reagent Class | Example Electrophile | Resulting Functional Group |

| Aldehydes/Ketones | Formaldehyde, Acetone | Hydroxymethyl, 2-Hydroxypropyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Methyl |

| Borates | Trimethyl borate | Boronic Acid (after hydrolysis) |

| Isocyanates | Phenyl isocyanate | Amide (after hydrolysis) |

Reactions Involving the Trifluoromethyl Group

Stability and Reactivity of the CF₃ Group under Different Conditions

The trifluoromethyl group is renowned for its high stability, a property stemming from the strength of the carbon-fluorine bond. acs.org This robustness makes it a favored substituent in medicinal chemistry and materials science, as it often withstands a wide range of synthetic conditions. The CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which significantly influences the electronic properties of the aromatic ring. While generally unreactive, its reactivity can be unlocked under specific and often harsh conditions, or when influenced by neighboring functional groups. acs.org

Transformations of Trifluoromethyl Group (e.g., Reduction to CH₃, Hydrolysis to COOH – if applicable)

Despite its stability, the trifluoromethyl group is not entirely inert. Its transformation provides a pathway to other important functional groups, although these reactions can be challenging.

Hydrolysis to Carboxylic Acid (-COOH): The hydrolysis of an aromatic CF₃ group to a carboxylic acid is a known transformation but typically requires severe conditions, such as treatment with fuming sulfuric acid. acs.org However, recent studies on trifluoromethylphenols have shown that hydrolysis to the corresponding hydroxybenzoic acid can proceed under aqueous conditions. This reaction is facilitated when the CF₃ group is positioned ortho or para to the hydroxyl group, as the deprotonated phenolate (B1203915) form promotes the elimination of a fluoride (B91410) ion.

Reduction: The reduction of a trifluoromethyl group is also a challenging but achievable transformation.

Reduction to Difluoromethyl (-CF₂H): Selective partial reduction to a difluoromethyl group can be synthetically valuable, as the -CF₂H group is considered a bioisostere of hydroxyl or thiol groups. These reductions can sometimes be achieved via an E1cB elimination mechanism. rsc.org

Reduction to Methyl (-CH₃): Complete reduction to a methyl group is less common and requires powerful reducing agents. The use of reagents like lithium aluminum hydride has been shown to reduce certain fluorinated groups, but selectivity can be an issue.

Exploiting Ortho-Substituent Effects on Electrophilic and Nucleophilic Reactions

The substituents at the ortho positions relative to the hydroxyl group (iodo and trifluoromethyl) exert profound control over the reactivity and regioselectivity of reactions on the aromatic ring.

Electrophilic Reactions: The hydroxyl group is a strongly activating, ortho-, para-directing group. byjus.com However, in 4-bromo-2-iodo-6-(trifluoromethyl)phenol, the para position is blocked by bromine, and the two ortho positions are occupied by the deactivating iodo and trifluoromethyl groups. While the -OH group's activating effect is powerful, the strong, collective deactivating inductive effects of the three electron-withdrawing substituents make the ring very electron-poor. scispace.com Consequently, electrophilic aromatic substitution on this substrate would be extremely difficult. If a reaction were forced, it would likely occur at the C-5 position, which is meta to the hydroxyl group and the position least deactivated by the ortho/para-directing halogens. Studies on other highly substituted phenols show that electrophilic attack can sometimes lead to displacement of an existing substituent (ipso-substitution) rather than substitution of a hydrogen atom. scispace.comnih.gov

Nucleophilic Reactions: The ortho-substituents play a crucial activating role in nucleophilic aromatic substitution. Their strong electron-withdrawing nature stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy for the reaction. libretexts.org The CF₃ group, in particular, enhances the acidity of the phenolic proton, facilitating the formation of the more reactive phenoxide ion. This electronic stabilization is also key to the potential hydrolysis of the trifluoromethyl group itself, as the phenoxide can promote the initial fluoride elimination step. DFT studies have highlighted the importance of the ortho-propenyl group in lowering the bond dissociation enthalpy of the O-H bond, and similar electronic stabilization effects are expected from the ortho-iodo and ortho-trifluoromethyl groups. nih.gov

Development of Novel Synthetic Building Blocks from 4-bromo-2-iodo-6-(trifluoromethyl)phenol

The unique substitution pattern of 4-bromo-2-iodo-6-(trifluoromethyl)phenol makes it a valuable starting material, or "building block," for the synthesis of more complex and highly functionalized molecules. wikipedia.orgberkeley.edu The differential reactivity of the iodo and bromo groups is key to its utility.

Strategies for its use as a building block include:

Sequential Cross-Coupling Reactions: The greater reactivity of the C-I bond compared to the C-Br bond in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) allows for a stepwise functionalization. A group can be introduced at the C-2 position via coupling at the iodo-substituent, leaving the bromo-substituent at C-4 available for a second, different coupling reaction. This approach allows for the controlled construction of complex biaryl or other elaborated structures.

Organometallic Chemistry: As discussed in section 6.2.3, selective metal-halogen exchange at the iodine position generates a nucleophilic species that can be reacted with a variety of electrophiles. The resulting product, a 2-substituted-4-bromo-6-(trifluoromethyl)phenol, is itself a new building block for further transformations at the bromine position. researchgate.net

Synthesis of Heterocycles: Fluorinated compounds, particularly those derived from versatile building blocks, are of great interest in medicinal and agrochemical research. nih.govacs.org The functional groups on 4-bromo-2-iodo-6-(trifluoromethyl)phenol can be manipulated and incorporated into heterocyclic ring systems, leading to novel pyrazoles, pyridones, or other biologically relevant scaffolds.

The combination of a trifluoromethyl group with multiple halogen handles provides a rich platform for creating a diverse library of complex molecules for applications in drug discovery and materials science.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of reactive sites on the phenol (B47542) ring allows for a range of selective chemical transformations, positioning 4-bromo-2-iodo-6-(trifluoromethyl)phenol as a key starting material for the synthesis of intricate organic molecules.

The presence of both a bromine and an iodine atom on the aromatic ring opens up possibilities for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. numberanalytics.comyoutube.comacs.orgbeilstein-journals.orgnih.gov The differential reactivity of the C-I and C-Br bonds, with the former being more reactive in typical palladium-catalyzed couplings, allows for a stepwise introduction of different aryl or vinyl substituents. researchgate.net This chemoselectivity is crucial for the controlled synthesis of complex, unsymmetrical biaryl and polyaryl systems, which are common motifs in pharmaceuticals, natural products, and organic electronic materials.

Table 1: Potential Sequential Cross-Coupling Reactions of 4-bromo-2-iodo-6-(trifluoromethyl)phenol

| Step | Reaction Type | Reactive Site | Reagent | Resulting Structure |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C-I | Arylboronic acid 1 | 2-Aryl-4-bromo-6-(trifluoromethyl)phenol |

| 2 | Suzuki-Miyaura Coupling | C-Br | Arylboronic acid 2 | 2,4-Diaryl-6-(trifluoromethyl)phenol |

| 1 | Heck Coupling | C-I | Alkene 1 | 2-Vinyl-4-bromo-6-(trifluoromethyl)phenol |

This table illustrates hypothetical reaction sequences based on the known reactivity of similar compounds.

The ortho-iodo-phenol moiety is a classic precursor for the synthesis of various oxygen-containing heterocyclic compounds, most notably benzofurans. researchgate.netnih.govorganic-chemistry.org Intramolecular cyclization reactions, often catalyzed by transition metals like palladium or copper, can be employed to construct the furan (B31954) ring. For example, a Sonogashira coupling of 4-bromo-2-iodo-6-(trifluoromethyl)phenol with a terminal alkyne would yield a 2-alkynylphenol intermediate, which can then undergo cyclization to form a substituted benzofuran. researchgate.net

Furthermore, intramolecular C-H activation or Ullmann-type couplings could lead to the formation of more complex fused heterocyclic systems like dibenzofurans. biointerfaceresearch.comorganic-chemistry.orgresearchgate.net The trifluoromethyl group can significantly impact the biological activity and physical properties of the resulting heterocyclic compounds. rsc.orgnih.gov The presence of the bromine atom provides a handle for further functionalization of the heterocyclic core.

Integration into Fluoroorganic Chemistry and Trifluoromethylated Compounds

The trifluoromethyl group (-CF3) is a key functional group in modern medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to modulate lipophilicity. wikipedia.orgnih.govwikipedia.orgmdpi.com 4-Bromo-2-iodo-6-(trifluoromethyl)phenol serves as a valuable synthon for the introduction of this important moiety into larger molecules.

The incorporation of fluorine atoms, and particularly trifluoromethyl groups, into organic molecules is a well-established strategy for tuning the properties of liquid crystals, such as their dielectric anisotropy, viscosity, and thermal stability. figshare.comnih.govciac.jl.cn The strong dipole moment of the C-F bonds can significantly influence the mesomorphic behavior of the final material. The rigid phenolic core of 4-bromo-2-iodo-6-(trifluoromethyl)phenol, combined with its potential for elongation through cross-coupling reactions, makes it an attractive precursor for the synthesis of novel fluorinated liquid crystalline materials. ciac.jl.cnresearchgate.net By attaching various mesogenic units to the phenolic core via the bromo and iodo substituents, a library of potential liquid crystal candidates with a terminal trifluoromethyl group can be generated.

Table 2: Influence of Trifluoromethyl Group on Liquid Crystal Properties

| Property | Effect of -CF3 Group |

|---|---|

| Dielectric Anisotropy | Can be significantly increased or decreased depending on its position |

| Viscosity | Generally can be influenced by intermolecular interactions |

| Thermal Stability | Often enhanced due to the strength of the C-F bond |

This table summarizes general trends observed in fluorinated liquid crystals.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.netmdpi.com Phenolic compounds are often used as monomers or precursors in the synthesis of various polymers, such as polyethers and polyesters. The trifluoromethyl group in 4-bromo-2-iodo-6-(trifluoromethyl)phenol can impart desirable fluoropolymer-like characteristics to new materials. researchgate.netrsc.orgpsu.edu For example, polymerization via ether linkages using the hydroxyl group, after appropriate functionalization of the bromo and iodo groups, could lead to novel fluorinated aromatic polymers with specific electronic and physical properties. These materials could find applications in areas such as high-performance coatings, dielectric materials, and membranes.

Supramolecular Chemistry and Self-Assembly Studies